1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol
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Overview
Description
1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond. This compound is notable for its unique structure, which includes both bromine and iodine atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol typically involves the condensation reaction between 4-bromoaniline and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups .
Scientific Research Applications
1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as liquid crystals
Mechanism of Action
The mechanism of action of 1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-{[(4-bromophenyl)imino]methyl}phenyl Octadecanoate: Another Schiff base with similar structural features but different functional groups.
(E)-4-(((4-Bromophenyl)imino)methyl)phenol: A related compound with a simpler structure and different applications.
Uniqueness
1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical and physical properties. This makes it a valuable compound for research in various fields, including materials science and medicinal chemistry .
Properties
CAS No. |
374543-84-7 |
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Molecular Formula |
C19H15BrINO2 |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
1-[(4-bromophenyl)iminomethyl]-3-iodo-6,7,8,9-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C19H15BrINO2/c20-11-5-7-12(8-6-11)22-10-14-18-13-3-1-2-4-16(13)24-17(18)9-15(21)19(14)23/h5-10,23H,1-4H2 |
InChI Key |
RDMUJIBZNTZMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C(=C(C=C3O2)I)O)C=NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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